Pyridine-2-aldoxime

Catalog No.
S3708889
CAS No.
2110-14-7
M.F
C6H6N2O
M. Wt
122.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pyridine-2-aldoxime

CAS Number

2110-14-7

Product Name

Pyridine-2-aldoxime

IUPAC Name

(NE)-N-(pyridin-2-ylmethylidene)hydroxylamine

Molecular Formula

C6H6N2O

Molecular Weight

122.12 g/mol

InChI

InChI=1S/C6H6N2O/c9-8-5-6-3-1-2-4-7-6/h1-5,9H/b8-5+

InChI Key

MTFJSAGADRTKCI-UHFFFAOYSA-N

SMILES

C1=CC=NC(=C1)C=NO

Canonical SMILES

C1=CC=NC(=C1)C=NO

Enzyme Inhibition

Pyridine-2-aldoxime acts as an inhibitor for specific enzymes. Notably, it inhibits prolyl-4-hydroxylase, an enzyme involved in collagen biosynthesis. This property makes pyridine-2-aldoxime a valuable tool in studies related to collagen formation and its associated diseases like fibrosis.

  • Source: A study on the inhibition of prolyl-4-hydroxylase by pyridine-2-aldoxime and its derivatives:

Medicinal Chemistry

Pyridine-2-aldoxime serves as a building block for synthesizing more complex molecules with potential therapeutic applications. For instance, it can be used in the preparation of DNA-binding silver nitrate complexes, which are being explored for their antimicrobial properties.

  • Source:

Pyridine-2-aldoxime, also known as 2-pyridinealdoxime, is an organic compound with the molecular formula C6H6N2OC_6H_6N_2O and a molecular weight of approximately 122.13 g/mol. It consists of a pyridine ring substituted with an aldoxime functional group at the second position. The compound appears as a solid at room temperature and is known for its role in various

Pyridine-2-aldoxime's mechanism of action as an antidote involves reactivating cholinesterase enzymes inhibited by organophosphate poisoning. Organophosphates bind to the active site of cholinesterase, preventing the enzyme from breaking down acetylcholine, a neurotransmitter vital for muscle function and nerve impulses. Pyridine-2-aldoxime's aldoxime group interacts with the phosphorylated cholinesterase, cleaving the bond between the organophosphate and the enzyme. This allows the cholinesterase to regain its functionality and restore normal nerve transmission.

  • Toxicity: Pyridine-2-aldoxime can cause side effects like nausea, vomiting, dizziness, and blurred vision at high doses.
  • Mutagenicity: Some studies suggest potential mutagenic properties, requiring further investigation.
, notably:

  • Formation of Metal Complexes: Pyridine-2-aldoxime readily forms colored complexes with ferrous and ferric ions in aqueous solutions. The ferrous complex exhibits a violet-red color, while the ferric complex displays a different hue .
  • Thermal Decomposition: The compound can undergo thermal decomposition, leading to the formation of acid amides .
  • Alkylation: It can react with alkyl halides, such as methyl iodide, to produce methiodide derivatives. This reaction typically occurs in the presence of solvents like benzyl alcohol .

Pyridine-2-aldoxime has been investigated for its biological activities, particularly in relation to its potential as an antidote for organophosphate poisoning. It acts by reactivating acetylcholinesterase enzymes that have been inhibited by organophosphates, thereby restoring normal neurotransmission . Additionally, studies have indicated that it may exhibit antimicrobial properties and could be beneficial in treating certain infections .

The synthesis of pyridine-2-aldoxime can be achieved through several methods:

  • From Pyridine Derivatives: One common method involves the oxidation of pyridine-2-aldehyde using hydroxylamine hydrochloride under acidic conditions.
  • Alkylation Reactions: As mentioned earlier, pyridine-2-aldoxime can be converted into methiodide derivatives through alkylation with methyl iodide in suitable solvents .
  • Oxime Formation: The direct reaction of pyridine with hydroxylamine can yield pyridine-2-aldoxime under controlled conditions.

Pyridine-2-aldoxime is utilized in various fields:

  • Pharmaceuticals: It serves as a precursor or active ingredient in drugs aimed at treating poisoning from organophosphates.
  • Analytical Chemistry: Its ability to form complexes with metal ions makes it useful in analytical applications for detecting and quantifying metal ions in solutions.
  • Agriculture: It has potential applications in developing agricultural chemicals that target pests or diseases.

Research has shown that pyridine-2-aldoxime interacts effectively with several metal ions, including iron and cobalt. These interactions are critical for understanding its role in biological systems and its potential therapeutic applications. Studies indicate that the kinetics of these interactions can vary significantly based on environmental conditions such as pH and temperature .

Pyridine-2-aldoxime shares structural similarities with several other compounds. Here are some notable comparisons:

Compound NameStructure/FunctionalityUnique Features
Pyridine-3-aldoximeSimilar aldoxime structure but at position 3Different reactivity patterns with metal ions
PyridinecarboxaldehydeAldehyde functional group instead of aldoximeUsed primarily as a precursor in organic synthesis
4-HydroxyquinolineContains a quinoline structureExhibits distinct biological properties

Pyridine-2-aldoxime is unique due to its specific position on the pyridine ring, which influences its reactivity and biological activity compared to other similar compounds. Its ability to form stable complexes with metal ions sets it apart from many other aldoximes.

XLogP3

0.7

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

122.048012819 g/mol

Monoisotopic Mass

122.048012819 g/mol

Heavy Atom Count

9

Dates

Last modified: 08-20-2023

Explore Compound Types